(3Z)-3-{[(5-chloro-2,4-dimethoxyphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide
Description
Properties
IUPAC Name |
(3Z)-3-[(5-chloro-2,4-dimethoxyanilino)methylidene]-1-[(4-methylphenyl)methyl]-2,2-dioxothieno[3,2-c]thiazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN2O5S2/c1-14-4-6-15(7-5-14)13-26-18-8-9-32-23(18)22(27)21(33(26,28)29)12-25-17-10-16(24)19(30-2)11-20(17)31-3/h4-12,25H,13H2,1-3H3/b21-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRWUHKXXXMGCMR-MTJSOVHGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(C(=O)C(=CNC4=CC(=C(C=C4OC)OC)Cl)S2(=O)=O)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2C3=C(C(=O)/C(=C/NC4=CC(=C(C=C4OC)OC)Cl)/S2(=O)=O)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3Z)-3-{[(5-chloro-2,4-dimethoxyphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide (CAS Number: 894676-62-1) is a thiazine derivative that has garnered attention for its potential biological activities. This article synthesizes existing research findings on the compound's biological properties, particularly its anticancer and antimicrobial activities.
Chemical Structure and Properties
- Molecular Formula : C23H21ClN2O5S2
- Molecular Weight : 505.0 g/mol
- Chemical Structure : The compound features a thieno[3,2-c][1,2]thiazin core with various substituents that are believed to influence its biological activity.
Anticancer Activity
Several studies have evaluated the anticancer properties of thiazine derivatives similar to the compound . Notably:
- In Vitro Studies : Research has shown that thiazine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related study found that thieno[2,3-d]pyrimidine derivatives demonstrated IC50 values as low as 27.6 μM against the MDA-MB-231 breast cancer cell line, indicating potent anticancer activity . The structural modifications in these compounds can lead to varied biological responses, suggesting that similar modifications in our target compound may yield significant activity.
- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis in cancer cells. The presence of electron-withdrawing groups (like chlorine) enhances the cytotoxicity by stabilizing reactive intermediates that can damage cellular components .
Antimicrobial Activity
Research on thiazine derivatives has also indicated potential antimicrobial properties:
- Broad-Spectrum Activity : Compounds structurally similar to our target have been tested against various bacterial strains. For example, certain derivatives exhibited minimum inhibitory concentrations (MICs) against Staphylococcus aureus ranging from 3.9 to 31.5 µg/ml . This suggests that our compound may also possess antimicrobial properties worth exploring.
Structure-Activity Relationship (SAR)
The biological activity of thiazine derivatives is heavily influenced by their structural features:
| Substituent | Effect on Activity |
|---|---|
| Chlorine | Increases cytotoxicity |
| Methoxy Groups | Modulate lipophilicity and solubility |
| Methyl Groups | Affect binding affinity |
This table summarizes how specific substituents can enhance or diminish the biological activity of thiazine compounds.
Case Studies and Research Findings
- Cytotoxicity Evaluation : In a study examining a series of thiazine derivatives, it was found that compounds with similar structural motifs to our target exhibited selective cytotoxicity against MDA-MB-231 cells . This reinforces the hypothesis that our compound could have comparable effects.
- Antimicrobial Testing : A related study indicated that certain thiazine derivatives showed significant antibacterial activity against Gram-positive bacteria . The exploration of our compound's antibacterial properties could yield promising results in therapeutic applications.
Comparison with Similar Compounds
Structural Analogs
The compound shares a core thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide scaffold with two close analogs:
(3Z)-3-{[(3-chloro-2-methylphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide (): Substituent: 3-chloro-2-methylphenyl group. Molecular formula: C22H19ClN2O3S2. Molecular weight: 459.0 g/mol.
(3Z)-3-{[(5-chloro-2-methoxyphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide (): Substituent: 5-chloro-2-methoxyphenyl group. Molecular formula: C22H19ClN2O4S2. Molecular weight: 475.0 g/mol.
Key Differences :
- The target compound’s 5-chloro-2,4-dimethoxyphenyl group introduces additional methoxy substituents compared to the analogs, likely enhancing hydrogen-bonding capacity and solubility .
- The Z-configuration is conserved across all analogs, suggesting shared stereochemical requirements for target engagement.
Computational Similarity Analysis
Using Tanimoto coefficients (a standard metric for molecular similarity), the target compound and its analogs would likely exhibit moderate-to-high similarity (>70%) due to their shared core structure. For example:
- Tanimoto-Morgan similarity (based on circular fingerprints) would highlight conserved pharmacophores, such as the thienothiazinone ring and sulfone groups.
- Tanimoto-MACCS (structural keys) would emphasize substituent differences, particularly the chloro and methoxy/methyl groups on the phenyl ring .
Predicted Molecular Properties :
Bioactivity and Target Correlations
While direct bioactivity data for the target compound are absent, hierarchical clustering of structurally related compounds () suggests that:
- Compounds with chloro and methoxy substituents often cluster into groups with anti-inflammatory or epigenetic modulation activity.
- The thienothiazinone core is associated with kinase inhibition (e.g., MAPK or JAK pathways) due to its planar structure and sulfone-mediated polar interactions .
Hypothetical Target Profile :
- COX-2 inhibition : Methoxy groups may enhance binding to cyclooxygenase isoforms.
Pharmacokinetic Considerations
The target compound’s two methoxy groups may improve metabolic stability compared to the methyl-substituted analog (), as methoxy groups resist oxidative degradation. However, the increased molecular weight (~489 g/mol) could limit blood-brain barrier permeability .
Q & A
Basic Research Questions
Q. What synthetic routes are most effective for constructing the thieno[3,2-c][1,2]thiazin-4(3H)-one core in this compound?
- Methodological Answer : The thieno-thiazine ring system can be synthesized via cyclocondensation reactions. For example, triethyl orthoformate is often used to activate amine precursors, enabling annulation under reflux conditions (130°C in ethanol). Key steps include:
- Formation of the enamine intermediate via reaction of a substituted aniline (e.g., 5-chloro-2,4-dimethoxyaniline) with a thieno-thiazinone precursor.
- Purification via silica gel column chromatography (ethyl acetate/hexane gradients) to isolate the product .
Q. How can NMR spectroscopy resolve ambiguities in the stereochemistry of the (Z)-configured enamine moiety?
- Methodological Answer :
- ¹H NMR : The (Z)-configuration of the enamine is confirmed by a downfield shift (~δ 8.5–9.0 ppm) for the CH=N proton due to conjugation with the electron-withdrawing sulfone group.
- NOESY : Cross-peaks between the 4-methylbenzyl substituent and the thieno-thiazine ring protons confirm spatial proximity, ruling out the (E)-isomer .
Q. What crystallization strategies are recommended for X-ray diffraction studies of this compound?
- Methodological Answer : Use slow evaporation from a DCM/hexane mixture (1:3 v/v) to grow single crystals. Refinement with SHELXL (via Olex2 interface) is optimal for resolving disordered sulfone groups. Key parameters:
- Data Collection : High-resolution (≤ 0.8 Å) to resolve Cl and S atoms.
- Twinned Data : Apply twin-law refinement if pseudo-merohedral twinning is observed .
Advanced Research Questions
Q. How can computational methods predict the electronic effects of the 5-chloro-2,4-dimethoxyphenyl substituent on biological activity?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to map electrostatic potential surfaces. The chlorine atom induces a localized electron-deficient region, enhancing interactions with hydrophobic enzyme pockets.
- Molecular Docking : Use AutoDock Vina to simulate binding to targets like COX-2 or kinases. The methoxy groups contribute to π-stacking with aromatic residues (e.g., Phe-360 in COX-2) .
Q. What experimental strategies address low yields (<20%) in the final cyclization step?
- Methodological Answer :
- Reaction Monitoring : Use in-situ IR to track disappearance of the carbonyl stretch (~1700 cm⁻¹) from the intermediate.
- Additive Screening : Introduce catalytic p-toluenesulfonic acid (5 mol%) to accelerate cyclization.
- Solvent Optimization : Replace ethanol with DMF for higher polarity, improving solubility of the intermediate .
Q. How to resolve contradictions in biological activity data across different assay platforms?
- Case Study : Conflicting IC₅₀ values for kinase inhibition (e.g., 0.5 μM vs. 5 μM) may arise from:
- Assay Conditions : Differences in ATP concentration (10 μM vs. 1 mM) or buffer pH (7.4 vs. 6.8).
- Solution : Standardize assays using a FRET-based platform with recombinant kinases and 1 mM ATP .
Q. What mechanistic insights explain the compound’s selectivity for thiol-containing enzymes?
- Methodological Answer :
- Kinetic Studies : Perform time-dependent inhibition assays with papain (a cysteine protease). Pre-incubation with glutathione (1 mM) reduces inhibition, suggesting covalent binding via Michael addition to the α,β-unsaturated sulfone.
- Mass Spectrometry : Detect a +78 Da adduct (glutathione conjugation) on the enzyme .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
